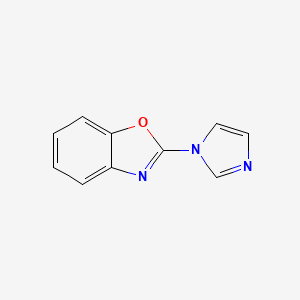![molecular formula C13H16N2O5S B7575858 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid, also known as MSBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSBA belongs to the class of sulfonamide compounds and has a molecular formula of C15H19N2O5S.
Mechanism of Action
The mechanism of action of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been found to inhibit the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful compound for studying the mechanisms of these processes. However, one of the limitations of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its potential toxicity. Studies have shown that high doses of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the study of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. One area of research is the development of new synthetic methods for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid to minimize its potential toxicity.
Synthesis Methods
The synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid involves the reaction of 2-aminobenzoic acid with methyl isocyanate to form 2-(methylcarbamoyl)benzoic acid. The resulting compound is then reacted with pyrrolidine to form 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]benzoic acid. Finally, the addition of sulfuric acid to this compound results in the formation of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid.
Scientific Research Applications
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-14-12(16)10-6-4-8-15(10)21(19,20)11-7-3-2-5-9(11)13(17)18/h2-3,5,7,10H,4,6,8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRGZPIPUSZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


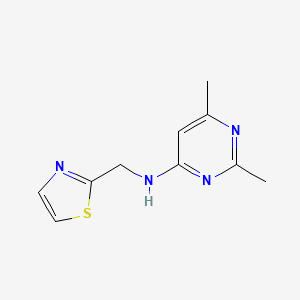
![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
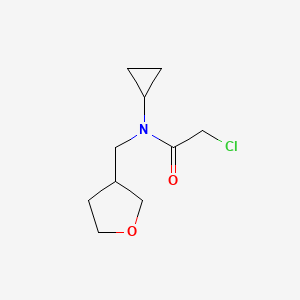
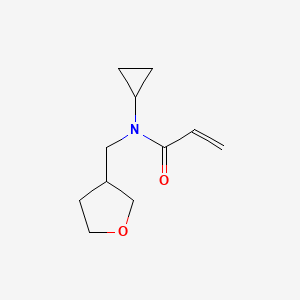
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
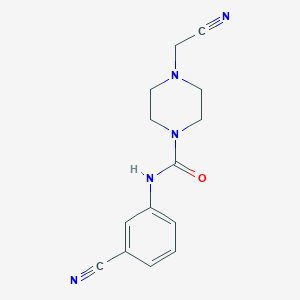
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)
